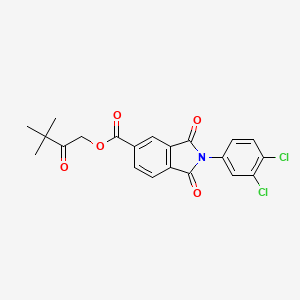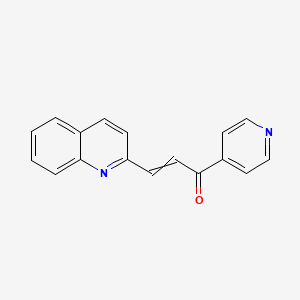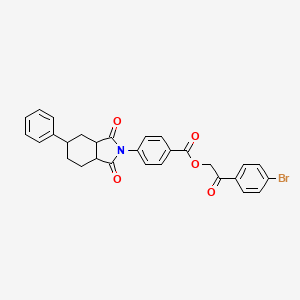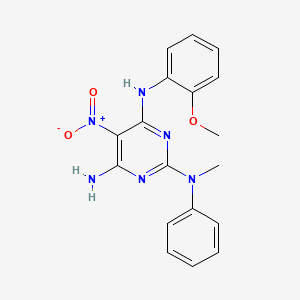![molecular formula C23H21NO2 B15151671 N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B15151671.png)
N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound belonging to the class of naphthofurans. This compound is characterized by a naphthofuran core structure with a carboxamide group attached to a 2,6-diethylphenyl substituent. Naphthofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the annulation of naphthols with various reagents. One common method includes the cycloaddition reactions such as [3 + 2] and [4 + 1] cycloadditions, as well as Diels–Alder reactions . Intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, and Claisen rearrangements are also employed under various conditions to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction parameters, such as temperature and pressure, are crucial in scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific biological pathways.
Industry: Utilized in the development of new materials and compounds with specific properties .
Mécanisme D'action
The mechanism of action of N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide: Similar structure with methyl groups instead of ethyl groups.
Naphtho[2,1-b6,5-b’]difuran derivatives: Compounds with similar naphthofuran core structures but different substituents
Uniqueness
N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to its specific 2,6-diethylphenyl substituent, which can influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C23H21NO2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-(2,6-diethylphenyl)benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H21NO2/c1-3-15-9-7-10-16(4-2)22(15)24-23(25)21-14-19-18-11-6-5-8-17(18)12-13-20(19)26-21/h5-14H,3-4H2,1-2H3,(H,24,25) |
Clé InChI |
WSQWKFFAROAGPM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylalaninamide](/img/structure/B15151590.png)
![N-(2,3-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15151601.png)


![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B15151621.png)
![Methyl 4-({[2-(4-methoxyphenyl)-8-methylquinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B15151630.png)

![Tert-butyl 4-{[1-(hydroxyimino)-2-methylpropyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B15151654.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151656.png)


![N-[4-(4-chlorophenoxy)phenyl]-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide](/img/structure/B15151682.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151684.png)
![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-4-nitroaniline](/img/structure/B15151688.png)
